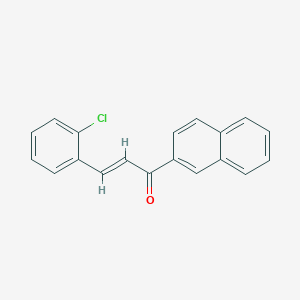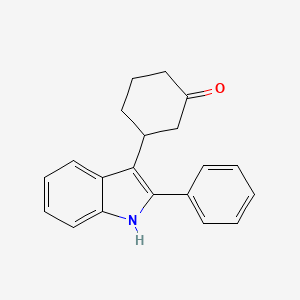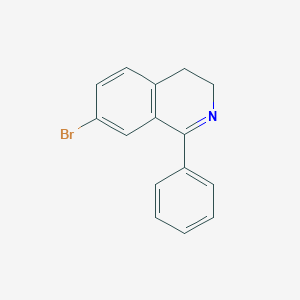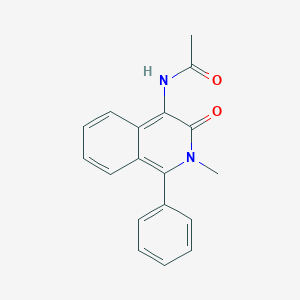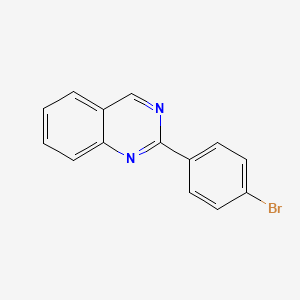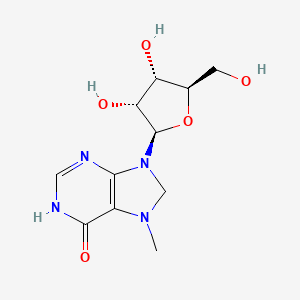![molecular formula C17H14ClNO B11839895 4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline CAS No. 61189-85-3](/img/structure/B11839895.png)
4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline: is a chemical compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow reactors . The use of automated systems and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods often focus on cost-effectiveness, scalability, and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different isoquinoline derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups to the isoquinoline core.
Applications De Recherche Scientifique
4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-Chlorophenyl)methyl]-1(2H)-phthalazinone
- 4-Chlorophenyl methyl sulfone
- Cetirizine Related Compound A
Uniqueness
4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a methoxy group on the isoquinoline core. This unique structure may confer distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
61189-85-3 |
|---|---|
Formule moléculaire |
C17H14ClNO |
Poids moléculaire |
283.7 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)methyl]-7-methoxyisoquinoline |
InChI |
InChI=1S/C17H14ClNO/c1-20-16-6-7-17-13(10-19-11-14(17)9-16)8-12-2-4-15(18)5-3-12/h2-7,9-11H,8H2,1H3 |
Clé InChI |
JSUHDQIOLYVPPX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CN=CC(=C2C=C1)CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



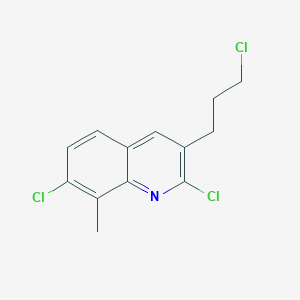
![6-Chloro-10-phenylbenzo[b][1,6]naphthyridine](/img/structure/B11839820.png)
